molecular formula C8H5F3N2O B1607808 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile CAS No. 680593-95-7

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile

Cat. No.: B1607808
CAS No.: 680593-95-7
M. Wt: 202.13 g/mol
InChI Key: WBPSSPKKMLLIIU-UHFFFAOYSA-N
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Description

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile typically involves the reaction of 5-(trifluoromethyl)-2-pyridinol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

    Substitution: The trifluoromethyl group and the ether linkage make the compound susceptible to nucleophilic substitution reactions, which can be exploited to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile serves as a versatile building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug discovery.

Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides and insecticides. The trifluoromethyl group imparts desirable properties such as increased potency and environmental stability.

Mechanism of Action

The mechanism by which 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but with a methoxy group instead of an acetonitrile group.

    5-(Trifluoromethyl)-2-pyridinol: The precursor in the synthesis of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile.

    2-(Trifluoromethyl)pyridine: Lacks the ether and acetonitrile functionalities.

Uniqueness: this compound stands out due to its combination of a trifluoromethyl group, a pyridine ring, and an acetonitrile group. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPSSPKKMLLIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384598
Record name {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680593-95-7
Record name {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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